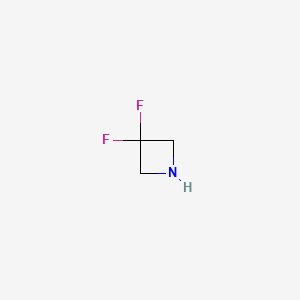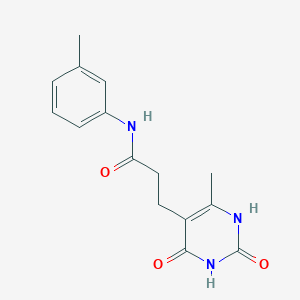![molecular formula C20H12N2O3S2 B2684638 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 681234-14-0](/img/no-structure.png)
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Chromenes are also significant in medicinal chemistry due to their diverse pharmacological properties.
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval et al. (2012) demonstrates the environmentally benign microwave-assisted synthesis of chromene derivatives, showcasing a rapid and efficient method for producing these compounds with significant antibacterial and antifungal activities. This approach highlights the potential for developing new antimicrobial agents from chromene derivatives, including structures similar to the compound , which could be synthesized using microwave irradiation for faster reactions and better yields (Raval, Naik, & Desai, 2012).
Crystallography and Molecular Structure Analysis
Investigations into the crystal structures of chromene derivatives by Reis et al. (2013) and related studies offer insights into the molecular geometry and conformation of such compounds. Understanding the structural aspects is crucial for applications in materials science and molecular engineering, where the specific orientations and conformations of molecules can significantly impact their physical and chemical properties (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Ligands for Human Adenosine Receptors
Cagide et al. (2015) designed chromone–thiazole hybrids as potential ligands for human adenosine receptors, reflecting the compound's relevance in biologically active molecule research. These findings suggest that derivatives of the target compound could serve as valuable tools in pharmacology and biochemistry for studying receptor-ligand interactions and potentially developing new therapeutic agents (Cagide, Borges, Gomes, & Low, 2015).
Chemosensors for Cyanide Anions
A study by Wang et al. (2015) on coumarin benzothiazole derivatives as chemosensors for cyanide anions illustrates the compound's applicability in analytical chemistry. The ability of these derivatives to undergo a color change upon reaction with cyanide offers a promising avenue for the development of sensitive and selective sensors for environmental monitoring and toxicology studies (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Antioxidant and Antibacterial Agents
Research by Subbareddy and Sumathi (2017) on the synthesis of chromene-3-carboxamide derivatives for antioxidant and antibacterial applications demonstrates the compound's potential in contributing to the development of new agents with health-protective properties. This research underscores the importance of such compounds in medicinal chemistry and drug discovery, especially in the search for novel antioxidants and antibiotics (Subbareddy & Sumathi, 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit potent anti-tubercular activity .
Mode of Action
Similar compounds have been found to interact with their targets and cause changes that result in their antibacterial activity .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to have diverse biological activities .
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "2-bromo-4-chloro-3-nitrobenzoic acid", "triethylamine", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium carbonate", "ethanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxy-3-nitrocoumarin by condensation of 4-hydroxycoumarin and 2-bromo-4-chloro-3-nitrobenzoic acid using triethylamine as a catalyst.", "Step 2: Reduction of 4-hydroxy-3-nitrocoumarin to 4-hydroxy-3-aminocoumarin using sodium borohydride as a reducing agent.", "Step 3: Synthesis of 4-oxo-4H-chromene-3-carboxylic acid by oxidation of 4-hydroxy-3-aminocoumarin using sodium periodate as an oxidizing agent.", "Step 4: Synthesis of 4-oxo-N-(2-aminothiophenol)-4H-chromene-3-carboxamide by condensation of 4-oxo-4H-chromene-3-carboxylic acid and 2-aminothiophenol using acetic anhydride as a catalyst.", "Step 5: Synthesis of 4H-thiochromeno[4,3-d]thiazol-2-amine by cyclization of 4-oxo-N-(2-aminothiophenol)-4H-chromene-3-carboxamide using thionyl chloride as a cyclizing agent.", "Step 6: Synthesis of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide by condensation of 4-oxo-N-(2-aminothiophenol)-4H-chromene-3-carboxamide and 4H-thiochromeno[4,3-d]thiazol-2-amine using sodium acetate as a catalyst.", "Step 7: Purification of the final compound using dichloromethane and diethyl ether as solvents." ] } | |
CAS-Nummer |
681234-14-0 |
Molekularformel |
C20H12N2O3S2 |
Molekulargewicht |
392.45 |
IUPAC-Name |
4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-11-5-1-3-7-14(11)25-9-13(18)19(24)22-20-21-17-12-6-2-4-8-15(12)26-10-16(17)27-20/h1-9H,10H2,(H,21,22,24) |
InChI-Schlüssel |
JNAQPBQINZFZJN-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=COC5=CC=CC=C5C4=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)
![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)





![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)
![8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2684570.png)
![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)
![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)